N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclohexanecarboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the phenylsulfonyl group, and the attachment of the cyclohexanecarboxamide group. Unfortunately, specific synthesis methods for this compound are not available in the literature .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the phenylsulfonyl group, the tetrahydroisoquinoline ring, and the cyclohexanecarboxamide group. Each of these groups can participate in different types of chemical reactions. For example, the phenylsulfonyl group can participate in oxidation reactions .Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like cathepsin k . Cathepsin K is a protease involved in bone resorption and is a target for osteoporosis treatment.
Mode of Action
Compounds with similar structures have been found to act as michael acceptors with nucleophiles . They can also undergo regioselective [4+2] cycloaddition reactions with both electron-rich and electron-deficient olefins to give functionalized cyclic systems .
Biochemical Pathways
Similar compounds have been found to inhibit the nlrp3 inflammasome , which is involved in the production of pro-inflammatory cytokines and is associated with the pathogenesis of many common neurodegenerative diseases .
Pharmacokinetics
Similar compounds have been found to exhibit low cytotoxicity , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity . They were active on Staphylococcus and Enterococcus species .
Action Environment
For example, N-coordinated boronates are generally more stable towards protodeboronation than their corresponding boronic acids .
Future Directions
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-22(18-7-3-1-4-8-18)23-20-12-11-17-13-14-24(16-19(17)15-20)28(26,27)21-9-5-2-6-10-21/h2,5-6,9-12,15,18H,1,3-4,7-8,13-14,16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJIUUQLHHOPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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